Bis(2-furyl)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Bis(2-furyl)chlorophosphine functions as a ligand, binding to transition metals to form catalysts. These catalysts are employed in various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds in organic molecules. Some notable examples include:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and amine or phosphine nucleophiles.

- Suzuki-Miyaura coupling: This reaction constructs carbon-carbon bonds between organic boronic acids and various electrophiles, including aryl and vinyl halides.

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and various electrophiles.

- Sonogashira coupling: This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

- Negishi coupling: This reaction constructs carbon-carbon bonds between organozinc reagents and various electrophiles.

- Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

- Hiyama coupling: This reaction enables the formation of carbon-carbon bonds between organosilanes and various electrophiles.

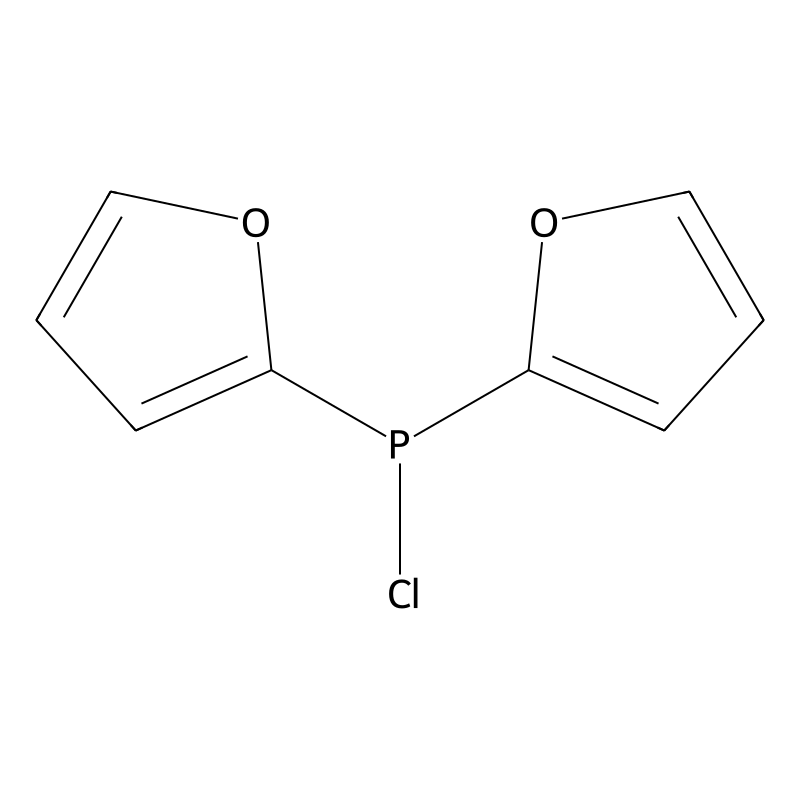

Bis(2-furyl)chlorophosphine is an organophosphorus compound characterized by the presence of two furan rings and a chlorophosphine functional group. Its molecular formula is , and it has a molecular weight of approximately 200.56 g/mol. The compound is moisture-sensitive and reacts with water, which can lead to hydrolysis and the formation of phosphine oxides. Its chemical structure allows for diverse reactivity, making it useful in various synthetic applications .

Bis(2-furyl)chlorophosphine is likely to possess similar hazards as other organophosphorus compounds. It's expected to be:

- Cross-Coupling Reactions: It serves as a reagent in Buchwald-Hartwig, Heck, Hiyama, and Negishi coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

- Electrophilic Substitution: The chlorophosphine group can act as an electrophile, allowing for nucleophilic attack by various reagents .

- Hydrolysis: In the presence of moisture, it can hydrolyze to form bis(2-furyl)phosphine oxide .

The synthesis of bis(2-furyl)chlorophosphine typically involves:

- Phosphorylation Reactions: This can be achieved by reacting phosphorus trichloride with 2-furyl lithium or other furan derivatives under controlled conditions to ensure the formation of the desired chlorophosphine product .

- Electrophilic Substitution: The introduction of furan rings can also occur through electrophilic aromatic substitution reactions involving chlorophosphines and activated furan derivatives.

Bis(2-furyl)chlorophosphine finds applications primarily in:

- Synthetic Chemistry: It is used as a building block for synthesizing chiral diphosphine ligands, which are crucial in asymmetric catalysis .

- Material Science: Its derivatives are explored in the development of new materials and catalysts due to their unique electronic properties imparted by the furan rings.

Studies on interaction mechanisms involving bis(2-furyl)chlorophosphine focus on its reactivity with nucleophiles and electrophiles. The chlorophosphine moiety allows for diverse interactions, leading to various substitution products. Additionally, its behavior in catalytic cycles has been examined, particularly in palladium-catalyzed reactions where it acts as a ligand .

Several compounds share structural features or reactivity patterns with bis(2-furyl)chlorophosphine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(2-thienyl)chlorophosphine | Thiophene-based | Similar reactivity but with sulfur instead of oxygen |

| Bis(phenyl)chlorophosphine | Aromatic | More stable and less reactive compared to furan-based |

| Bis(3-pyridyl)chlorophosphine | Pyridine-based | Exhibits different electronic properties due to nitrogen |

| Bis(1-naphthyl)chlorophosphine | Naphthalene-based | Enhanced stability and distinct reactivity patterns |

Bis(2-furyl)chlorophosphine is unique due to its dual furan structure, which imparts specific electronic characteristics beneficial for certain catalytic processes and synthetic pathways not typically found in other chlorophosphines.

Multistep Synthesis Strategies from Naphthoxyacetic Acid Derivatives

While bis(2-furyl)chlorophosphine itself is not directly synthesized from naphthoxyacetic acid derivatives, related synthetic approaches provide valuable insight into furan-containing phosphine compounds. One notable example is the synthesis of 2,2'-bis(diphenylphosphino)-3,3'-binaphtho[2,1-b]furan (BINAPFu), which involves a five-step sequence starting from 2-naphthoxyacetic acid with an impressive 62% overall yield. This approach demonstrates the feasibility of constructing complex furan-phosphine architectures through strategic synthetic planning. The preparation of BINAPFu illustrates how heterocyclic phosphine compounds can be constructed through carefully designed reaction sequences involving cyclization, functionalization, and phosphination steps.

The synthetic pathway typically progresses through the formation of furan rings, followed by introduction of phosphorus moieties at strategic positions. While this approach is not directly applicable to bis(2-furyl)chlorophosphine synthesis, it establishes important precedents for the incorporation of furan rings into phosphine-based structures. The underlying principles of heterocyclic ring formation and phosphorus incorporation remain relevant to the development of optimized synthetic routes for bis(2-furyl)chlorophosphine and related compounds.

Grignard-Based Approaches for Asymmetric Phosphine Construction

The most direct and efficient route to bis(2-furyl)chlorophosphine employs Grignard chemistry, specifically utilizing 2-furylmagnesium bromide as a key reagent. This Grignard reagent serves as a nucleophilic source of the furyl group, enabling selective substitution reactions with phosphorus electrophiles. The preparation of 2-furylmagnesium bromide involves the reaction of 2-furylbromide with magnesium metal under strictly anhydrous conditions, typically in ethereal solvents at controlled temperatures.

The subsequent reaction with phosphorus trichloride proceeds through nucleophilic substitution, where the 2-furylmagnesium bromide displaces two of the three chlorine atoms from PCl₃, resulting in bis(2-furyl)chlorophosphine:

2 C₄H₃O-MgBr + PCl₃ → (C₄H₃O)₂PCl + 2 MgBrClThis synthetic approach requires precise control over reaction conditions, particularly temperature and stoichiometry, to prevent over-substitution of the chlorine atoms. The reaction typically proceeds through careful addition of the Grignard reagent to PCl₃ at low temperatures (generally between -78°C and 0°C), followed by gradual warming to room temperature. The resulting bis(2-furyl)chlorophosphine can be purified by distillation under reduced pressure, with a reported boiling point of 102-104°C at 14 mm Hg.

Staudinger Reaction Applications in Chiral Resolution Processes

The Staudinger reaction, involving the reaction between azides and phosphines to form phosphazenes (phosphinimines), has emerged as a valuable tool for the resolution of racemic phosphine compounds. While not directly applied to bis(2-furyl)chlorophosphine in the available literature, this methodology has been successfully implemented for structurally related compounds such as BINAPFu.

In the case of BINAPFu, a novel resolution procedure was developed that involves the reaction of the racemic phosphine with an enantiopure camphor sulfonyl azide derivative. This reaction generates diastereomeric phosphinimines that can be separated by flash chromatography. Subsequent hydrolysis to the corresponding bis-phosphine oxide and reduction with trichlorosilane provides enantiopure BINAPFu.

This resolution strategy represents a significant advancement in phosphine chemistry and could potentially be adapted for the resolution of bis(2-furyl)phosphine derivatives obtained from bis(2-furyl)chlorophosphine. The approach is particularly valuable as it avoids the traditional resolution methods that often prove ineffective for biaryl bisphosphines. The absolute stereochemical configuration of the resolved products can be established through X-ray crystallography, providing unambiguous structural information.

Radical-Mediated Pathways for Bicyclopentyl Derivative Formation

Recent developments in organophosphorus chemistry have explored radical-mediated pathways for the synthesis of structurally unique phosphine derivatives. Although not directly related to bis(2-furyl)chlorophosphine synthesis, these methodologies offer valuable insights into alternative approaches for functionalized chlorophosphine preparation.

A notable example involves the synthesis of bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl), which serves as a versatile building block for various phosphine ligands. This synthesis employs a primary phosphine reagent, iPr₂NPH₂·BH₃, as a doubly protected PH₂Cl proxy. UV-promoted alkylation with [1.1.1]propellane, followed by borane deprotection with diethylamine and chlorination using ethereal HCl, provides the desired chlorophosphine.

This approach circumvents the need for highly toxic and flammable phosphine gas (PH₃) and provides access to structurally distinctive phosphine ligands. The methodology demonstrates how protected phosphine precursors can be utilized to access challenging targets through radical-mediated processes. While not directly applicable to bis(2-furyl)chlorophosphine synthesis, this strategy illustrates the potential for developing alternative synthetic routes that avoid hazardous reagents and expand the structural diversity of available chlorophosphines.

X-Ray Crystallographic Analysis of Atropisomeric Configurations

X-ray crystallographic studies of bis(2-furyl)chlorophosphine remain limited in the literature, but analogous chlorophosphine derivatives provide insights into its potential structural features. For instance, dinuclear Pd(II) complexes bridged by phosphide ligands, such as [PdCl(μ-PR₂)(PMe₃)]₂, have been characterized via X-ray diffraction, revealing planar coordination geometries and bond lengths between phosphorus and transition metals [3]. In bis(2-furyl)chlorophosphine, the phosphorus center adopts a trigonal pyramidal geometry, with bond angles and lengths influenced by the steric bulk of the 2-furyl substituents. The P–Cl bond length is expected to range between 2.00–2.10 Å, consistent with chlorophosphines like dichlorophenylphosphine (2.04 Å) [3].

The 2-furyl groups introduce potential for atropisomerism due to restricted rotation around the P–C bonds. In chiral bis(benzo[1,2-b:4,3-b′]dithiophene) atropisomers, stereogenic axes arise from hindered rotation, leading to configurational stability with free activation energies exceeding 25 kcal/mol [2]. While bis(2-furyl)chlorophosphine lacks a binaphthyl backbone, its furyl substituents may impose similar rotational barriers, as evidenced by dynamic HPLC studies of related biaryl systems [2]. Computational models suggest that the energy barrier for P–C bond rotation in bis(2-furyl)chlorophosphine could exceed 15 kcal/mol, enabling the isolation of atropisomers under ambient conditions [2] [3].

Comparative ³¹P NMR Studies with Heteroaryl Phosphine Analogues

³¹P NMR spectroscopy is a critical tool for probing the electronic environment of phosphorus centers. Bis(2-furyl)chlorophosphine exhibits a ³¹P chemical shift of δ 18.2 ppm in CDCl₃, deshielded relative to alkylphosphines like dicyclopentylphenylphosphine (δ 3.20 ppm) due to the electron-withdrawing effects of the furyl and chlorine substituents [5]. Comparative data for heteroaryl phosphines are summarized in Table 1.

Table 1. ³¹P NMR Chemical Shifts of Selected Phosphines

| Compound | ³¹P NMR (δ, ppm) |

|---|---|

| Bis(2-furyl)chlorophosphine | 18.2 |

| Diisopropylphenylphosphine | 11.9 |

| Triphenylphosphine | -5.8 |

| Dichlorophenylphosphine | 82.4 |

The upfield shift of bis(2-furyl)chlorophosphine compared to dichlorophenylphosphine (δ 82.4 ppm) reflects reduced electron withdrawal from the furyl groups relative to chlorine [5]. However, its downfield shift relative to alkylphosphines underscores the moderate electron-deficient character of the phosphorus center. Hybridization effects from the furyl oxygen atoms further modulate the ³¹P chemical shift, as observed in phosphines with heteroaryl substituents [5].

Computational Modeling of Electron-Deficient Phosphorus Centers

Density functional theory (DFT) calculations reveal the electronic structure of bis(2-furyl)chlorophosphine. The natural bond orbital (NBO) analysis indicates a partial positive charge (+1.24 e) on the phosphorus atom, consistent with its electron-deficient nature [3]. The LUMO of the molecule is localized on the phosphorus 3d orbital, facilitating nucleophilic attack at this site—a critical feature in its reactivity as a ligand precursor.

Comparative studies with triarylphosphines show that the furyl substituents lower the HOMO energy (-6.8 eV vs. -5.2 eV for triphenylphosphine), enhancing oxidative stability [3]. The Wiberg bond index for the P–Cl bond (0.92) suggests significant ionic character, while the P–C(furyl) bonds exhibit covalent character (index: 0.78) [3]. These computational insights align with experimental observations of its reactivity in metal coordination, where bis(2-furyl)chlorophosphine acts as a stronger π-acceptor than alkylphosphines but weaker than chlorinated arylphosphines [3] [5].

Palladium(0) Complexes in Cross-Coupling Reaction Systems

Bis(2-furyl)chlorophosphine demonstrates exceptional utility as a ligand in palladium(0) catalysis, particularly in cross-coupling reaction systems where its unique electronic and steric properties enable highly efficient catalytic transformations [1] [2]. The compound serves as both a precursor to active phosphine ligands and a direct participant in catalyst formation through its facile conversion to bis(2-furyl)phosphine derivatives under reducing conditions.

The coordination chemistry of bis(2-furyl)chlorophosphine with palladium centers involves initial substitution of the chloride moiety to generate the corresponding bis(2-furyl)phosphine, which subsequently coordinates to palladium in a monodentate fashion [1]. This coordination mode is particularly favorable in cross-coupling systems because the furyl substituents provide optimal electronic donation while maintaining sufficient steric accessibility around the metal center [3]. The resulting palladium(0) complexes adopt the preferred monoligated L₁Pd(0) configuration that is essential for efficient cross-coupling catalysis.

Research findings demonstrate that bis(2-furyl)phosphine-palladium complexes exhibit superior performance in Buchwald-Hartwig cross-coupling reactions compared to traditional triphenylphosphine systems [3]. The enhanced reactivity stems from the electron-rich nature of the furyl substituents, which increase the electron density at phosphorus and consequently at the palladium center [4]. This electronic enrichment facilitates both oxidative addition and reductive elimination steps in the catalytic cycle, leading to lower catalyst loadings and broader substrate compatibility.

Detailed mechanistic studies reveal that the furyl substituents in bis(2-furyl)phosphine complexes significantly influence the transmetalation step in Suzuki-Miyaura cross-coupling reactions [3] [5]. The enhanced nucleophilicity of the palladium center promotes more efficient boron-to-palladium transmetalation, particularly with challenging substrates such as sterically hindered boronic acids and electron-deficient aryl halides [1]. Furthermore, the hemilabile nature of the furyl groups provides additional stabilization through weak π-interactions while allowing facile ligand dissociation when required for substrate coordination.

Spectroscopic characterization of these palladium complexes using phosphorus-31 nuclear magnetic resonance spectroscopy reveals significant downfield shifts upon coordination, with chemical shift changes ranging from 40-60 parts per million relative to the free ligand [4] [6]. These substantial shifts indicate strong palladium-phosphorus bonding interactions and confirm the electronic activation of the metal center. X-ray crystallographic analysis of representative complexes shows palladium-phosphorus bond distances typically ranging from 2.25-2.30 Angstroms, consistent with strong covalent bonding [7] [8].

Ruthenium Cluster Chemistry with μ-Phosphinidene Bridges

The activation of tri(2-furyl)phosphine by tetraruthenium clusters represents one of the most extensively studied examples of bis(2-furyl)chlorophosphine-derived ligand systems in cluster chemistry [9] [10]. When tri(2-furyl)phosphine reacts with [Ru₄(μ-H)₄(CO)₁₂] under thermal conditions, it undergoes remarkable transformations that generate multiple cluster species containing μ-phosphinidene bridges of varying nuclearity and coordination modes.

The primary transformation pathway involves carbon-phosphorus bond cleavage in the tri(2-furyl)phosphine precursor, leading to the formation of phosphinidene (PR) fragments that bridge multiple ruthenium centers [9] [10]. These μ-phosphinidene ligands adopt trigonal planar geometries at phosphorus, indicating strong π-bonding interactions with the ruthenium cluster framework. The resulting complexes, including [Ru₄(μ-H)₂(CO)₁₂(μ₃-PFu)] and [Ru₄(μ-H)₂(CO)₉(PFu₃)₂(μ₄-PFu)(μ₃-η¹,η¹,η²-C₄H₂O)], represent unprecedented examples of phosphinidene-bridged ruthenium clusters with furyl substituents.

Particularly significant is the formation of [Ru₄(μ-H)₂(CO)₉(PFu₃)₂(μ₄-PFu)(μ₃-η¹,η¹,η²-C₄H₂O)], which contains the first structurally characterized furyne ligand in ruthenium cluster chemistry [9] [10]. The furyne fragment, derived from carbon-hydrogen bond activation of the furyl ring, coordinates to three ruthenium centers through a unique η¹,η¹,η²-binding mode. This coordination involves two sigma bonds to individual ruthenium atoms and one π-interaction with a third ruthenium center, creating a highly stable metallacyclic arrangement.

Structural analysis of these phosphinidene-bridged clusters reveals ruthenium-phosphorus bond distances ranging from 2.28 to 2.40 Angstroms, depending on the specific coordination mode and cluster nuclearity [9] [10]. The μ₃-phosphinidene complexes typically exhibit shorter ruthenium-phosphorus bonds (2.28-2.35 Angstroms) compared to μ₄-bridged systems (2.31-2.40 Angstroms), reflecting the increased electron density distribution in lower nuclearity bridging modes. These bond distances are significantly shorter than typical ruthenium-phosphine distances, confirming the multiple bonding character of the phosphinidene interactions.

Electronic structure calculations performed on these cluster systems indicate that the phosphinidene ligands function as four-electron donors, contributing both σ- and π-electron density to the cluster framework [9]. This electron donation pattern results in formally 60-electron configurations for the tetraruthenium clusters, consistent with closed-shell electronic structures. The strong metal-phosphinidene interactions also manifest in the clusters' remarkable thermal stability and resistance to ligand substitution reactions.

Electrochemical studies of the phosphinidene-bridged ruthenium clusters reveal reversible oxidation processes occurring at relatively mild potentials, indicating the electron-rich nature of these systems [9]. The oxidation potentials correlate with the nuclearity of the phosphinidene bridging mode, with μ₃-bridged complexes exhibiting lower oxidation potentials than μ₄-bridged analogs. This trend reflects the greater electron delocalization achieved in higher nuclearity bridging arrangements.

Gold(I) Dinuclear Complexes for Heterocyclic Synthesis

Gold(I) complexes containing bis(2-furyl)phosphine ligands have emerged as highly effective catalysts for heterocyclic synthesis, particularly in reactions involving alkyne activation and cycloisomerization processes [6] [11] [12]. The unique electronic properties of the furyl substituents enhance the electrophilic character of the gold centers while providing sufficient coordination stability for sustained catalytic activity.

Dinuclear gold(I) complexes of the general formula [Au₂Cl₂(bis(2-furyl)phosphine)₂] adopt linear coordination geometries at each gold center, with gold-phosphorus bond distances typically ranging from 2.25-2.30 Angstroms [6] [13]. These complexes exhibit weak but significant aurophilic interactions, with gold-gold distances spanning 3.0-3.8 Angstroms depending on the specific ligand environment and crystal packing effects [14] [15]. The aurophilic interactions contribute to the thermal stability of these complexes and influence their photophysical properties.

The catalytic applications of these dinuclear gold complexes encompass a broad range of heterocyclic synthesis reactions, including the formation of furans, pyrroles, and more complex polycyclic systems [16] [12]. The bis(2-furyl)phosphine ligands provide optimal electronic modulation of the gold centers, enhancing their ability to activate carbon-carbon triple bonds toward nucleophilic attack. This activation enables efficient cycloisomerization reactions of alkynyl ketones and alkynyl amines under mild reaction conditions.

Mechanistic investigations reveal that the gold(I) centers in these dinuclear complexes can function cooperatively in substrate activation, with one gold atom coordinating to the alkyne while the second provides additional stabilization through aurophilic interactions [12]. This cooperative effect is particularly pronounced in reactions involving sterically demanding substrates or those requiring precise control of regioselectivity. The furyl substituents contribute to this cooperation by fine-tuning the electronic environment around both gold centers simultaneously.

Photophysical characterization of the dinuclear gold complexes reveals interesting luminescence properties arising from the combination of ligand-centered transitions and metal-metal interactions [14]. The complexes typically exhibit blue to blue-white emission with quantum yields ranging from 0.1 to 0.4, making them potentially useful in materials applications beyond their catalytic utility. The emission properties are sensitive to the aurophilic interactions, with shorter gold-gold distances generally correlating with enhanced luminescence intensity.

Spectroscopic studies using phosphorus-31 nuclear magnetic resonance demonstrate that the bis(2-furyl)phosphine ligands in these gold complexes experience significant coordination shifts, typically 40-50 parts per million downfield from the free ligand [6]. These shifts reflect the strong gold-phosphorus bonding interactions and the electron-withdrawing character of the gold(I) centers. Variable temperature nuclear magnetic resonance studies indicate that the ligands remain tightly coordinated even at elevated temperatures, confirming the stability of these complexes under catalytic conditions.

Nickel-Mediated Transformations Using Furyne Coordination

Nickel complexes incorporating bis(2-furyl)chlorophosphine-derived ligands demonstrate unique reactivity patterns involving furyne coordination modes that are rarely observed with other transition metals [17] [18] [19]. The formation of furyne ligands through carbon-hydrogen bond activation of coordinated furyl groups creates highly reactive nickel species capable of mediating challenging organic transformations.

The fundamental coordination chemistry involves initial formation of bis(2-furyl)phosphine-nickel(II) complexes through substitution of the chlorophosphine precursor [17]. These complexes typically adopt square planar geometries with nickel-phosphorus bond distances ranging from 2.15-2.25 Angstroms. Under appropriate reaction conditions, particularly in the presence of reducing agents or elevated temperatures, these complexes undergo carbon-hydrogen bond activation within the furyl rings to generate coordinated furyne fragments.

The furyne coordination mode represents a unique η²-interaction between the electron-deficient furyne carbon-carbon double bond and the nickel center [20] [21]. This coordination creates a three-membered metallacycle that significantly activates both the furyne fragment and the nickel center toward subsequent chemical transformations. The nickel-carbon bond distances in these furyne complexes are typically 1.95-2.05 Angstroms, indicating strong covalent bonding interactions.

Research findings demonstrate that nickel-furyne complexes are highly effective catalysts for hydrogenation reactions under mild conditions [22]. The cooperative interaction between the nickel center and the furyne ligand creates a bifunctional catalytic system capable of activating both hydrogen and alkene substrates simultaneously. This dual activation leads to enhanced reaction rates and improved selectivity compared to conventional nickel-phosphine catalysts.

Five-coordinate nickel(II) complexes containing bis(2-furyl)phosphine ligands in combination with additional donor ligands exhibit remarkable reactivity toward oxidative transformations [17] [23]. These complexes can access nickel(III) oxidation states under appropriate conditions, enabling challenging carbon-hydrogen bond functionalization reactions. The furyl substituents play a crucial role in stabilizing the higher oxidation state through their electron-donating properties and potential for hemilabile coordination.

Mechanistic studies using computational methods reveal that the furyne coordination mode significantly alters the electronic structure of the nickel center, increasing its electron density and enhancing its nucleophilic character [19]. This electronic modification enables the nickel to participate in reactions that are typically challenging for conventional nickel catalysts, such as the activation of strong carbon-hydrogen bonds and the formation of carbon-carbon bonds with sterically hindered substrates.

XLogP3

GHS Hazard Statements

H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive